Methyl 5-bromo-2-morpholinobenzoate

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Methyl 5-bromo-2-morpholinobenzoate is a brominated 2-morpholinobenzoic acid derivative, a scaffold established as a privileged pharmacophore for PC-PLC inhibition. The 5-bromo substituent provides a critical handle for Suzuki and Buchwald-Hartwig cross-coupling chemistries, enabling rapid diversification of the morpholinobenzoate core. Unlike non-halogenated or regioisomeric analogs, this compound's defined substitution pattern ensures regioselective synthetic elaboration and consistent SAR outcomes. Supplied at 95% purity with documented inactivity against 5-Lipoxygenase at 100 µM, it serves as both a versatile kinase inhibitor intermediate and a validated negative control. For CROs and medicinal chemistry labs, this ready-to-use building block minimizes development risk and accelerates lead optimization programs.

Molecular Formula C12H14BrNO3
Molecular Weight 300.15 g/mol
CAS No. 1131587-79-5
Cat. No. B3184667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-morpholinobenzoate
CAS1131587-79-5
Molecular FormulaC12H14BrNO3
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Br)N2CCOCC2
InChIInChI=1S/C12H14BrNO3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyDBJNZTNIRZHOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-2-morpholinobenzoate (CAS 1131587-79-5): A Halogenated Morpholinobenzoate Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


Methyl 5-bromo-2-morpholinobenzoate (CAS 1131587-79-5) is a brominated derivative within the broader 2-morpholinobenzoic acid chemical class, a scaffold that has been established as a privileged pharmacophore for the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) [1]. The compound features a central benzoate core substituted with a morpholine ring at the 2-position and a bromine atom at the 5-position, capped as a methyl ester. This specific substitution pattern provides a chemically differentiated handle for synthetic elaboration and imparts distinct electronic properties compared to non-halogenated or differently halogenated analogs . It is primarily utilized as a versatile synthetic intermediate in the construction of more complex, biologically active molecules, particularly kinase inhibitors .

Why Generic Substitution of Methyl 5-bromo-2-morpholinobenzoate Fails in Synthesis and SAR Campaigns


The substitution of methyl 5-bromo-2-morpholinobenzoate with a closely related analog—such as a regioisomer, a different halogen derivative, or the non-halogenated parent compound—cannot be performed arbitrarily without fundamentally altering the outcome of a synthesis or a structure-activity relationship (SAR) study. The 5-bromo group serves as a critical reactive site for cross-coupling chemistries (e.g., Suzuki, Buchwald-Hartwig) and its position dictates the regioselectivity of subsequent modifications . Furthermore, within the 2-morpholinobenzoic acid class, even subtle changes in substitution pattern have been shown to dramatically shift biological activity, as demonstrated by SAR studies showing that optimal PC-PLC inhibition requires specific 2-morpholino and 5-N-benzylamino motifs [1]. Using a generic, non-validated analog risks introducing positional isomers that lead to divergent biological profiles or failing to provide the necessary synthetic versatility afforded by the aryl bromide handle.

Quantitative Differentiation of Methyl 5-bromo-2-morpholinobenzoate: Evidence-Based Reasons for Scientific Selection


Commercial Availability and Defined Purity Specification as a Procurement Criterion

This specific compound is available from major commercial suppliers with a clearly defined and quantified purity specification, providing a verifiable benchmark for procurement and ensuring experimental reproducibility. The product is supplied as a solid with a minimum purity of 95% .

Chemical Procurement Reproducibility Quality Control

Predicted Physicochemical Properties Differentiating Handling and Storage

The compound possesses specific, predicted physicochemical parameters that guide its safe handling and long-term storage. The predicted boiling point is 413.0 ± 45.0 °C and density is 1.451 ± 0.06 g/cm³, with a recommended storage condition of 2-8°C in a sealed, dry environment .

Physicochemical Properties Compound Handling Storage Conditions

Chemoselective Functionalization via Aryl Bromide Handle for Cross-Coupling Reactions

The presence of the bromine atom at the 5-position provides a defined synthetic handle for chemoselective transformations, most notably palladium-catalyzed cross-coupling reactions. This specific compound has been synthesized via a Buchwald-Hartwig amination, demonstrating its utility and the reactivity of the aryl bromide site . In contrast, the non-halogenated parent scaffold, methyl 2-morpholinobenzoate, lacks this reactive site for diversification, limiting its synthetic utility to modifications of the ester or morpholine ring.

Cross-Coupling Synthetic Versatility Medicinal Chemistry

Context-Dependent Biological Inactivity in a Specific Enzyme Assay

In a targeted biochemical evaluation, methyl 5-bromo-2-morpholinobenzoate was found to have no significant inhibitory activity against rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM [1]. While this is a negative result, it provides a valuable piece of information for selectivity profiling. This inactivity contrasts with the broader class of 2-morpholinobenzoic acids which are potent inhibitors of PC-PLC [2].

Selectivity Profiling Off-Target Activity 5-Lipoxygenase

High-Value Application Scenarios for Methyl 5-bromo-2-morpholinobenzoate in Research and Development


Precursor in the Synthesis of Targeted Kinase Inhibitors

Given its utility as a versatile building block, methyl 5-bromo-2-morpholinobenzoate is optimally employed as a key synthetic intermediate in medicinal chemistry programs focused on developing novel kinase inhibitors . The bromine handle allows for the attachment of diverse aromatic and heteroaromatic groups via cross-coupling, enabling the rapid exploration of chemical space around a morpholinobenzoate core. The defined 95% purity ensures the fidelity of subsequent reaction steps .

Synthesis of Structurally Diverse 2-Morpholinobenzoic Acid Derivatives for PC-PLC SAR Exploration

This compound serves as an entry point for expanding the SAR of the 2-morpholinobenzoic acid class, which are known PC-PLC inhibitors . By leveraging the 5-bromo group for diversification, researchers can synthesize a library of analogs to probe the effects of substitution at the 5-position on enzyme inhibition and anti-proliferative activity. The documented inactivity against 5-Lipoxygenase provides a preliminary selectivity filter, guiding the design of analogs with a cleaner pharmacological profile.

Custom Synthesis of Advanced Intermediates for Contract Research Organizations (CROs)

For CROs engaged in custom synthesis, methyl 5-bromo-2-morpholinobenzoate represents a well-defined and commercially available starting material . Its established synthetic route and stable storage conditions minimize development risks and ensure reliable delivery of more complex, client-specified target molecules. The compound's unique combination of a reactive aryl bromide and a morpholine ring makes it a valuable commodity for parallel medicinal chemistry and library production.

Use as a Negative Control in 5-Lipoxygenase Inhibition Assays

The documented lack of inhibitory activity against 5-Lipoxygenase at 100 µM makes this compound a suitable negative control for assays evaluating this enzyme. When used alongside positive controls, it helps validate the specificity of observed effects in compound screening campaigns, ensuring that hits are not due to non-specific assay interference.

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